molecular formula C7H6N4O B1316764 1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone CAS No. 84331-01-1

1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone

Cat. No. B1316764
CAS RN: 84331-01-1
M. Wt: 162.15 g/mol
InChI Key: DDBLPTNLEVQANE-UHFFFAOYSA-N
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Description

1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone is a chemical compound with the molecular formula C7H6N4O .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.15 . It has a melting point range of 157 - 152 degrees Celsius .

Scientific Research Applications

  • Molecular Weight : 162.15
  • Molecular Formula : C7H6N4O
  • IUPAC Name : 1-tetraazolo[1,5-a]pyridin-6-ylethanone
  • InChI Code : 1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3
  • Storage Temperature : 28 C
  • Purity : 95% - 96%

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . As always, proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBLPTNLEVQANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C(=NN=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517897
Record name 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone

CAS RN

84331-01-1
Record name 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 8.4 gm. (51.6 mmoles) of 2-chloro-5-acetylpyridine and 8.4 gm. (129 mmoles) of sodium azide in 150 ml of ethanol and 150 ml of water was added 75 ml of 10% HCl over a period of 20 minutes. The reaction mixture was then heated to reflux for 18 hours, cooled in an ice bath and the resulting crystals filtered off to give a first crop of 6.0 gm. A second crop of 1.0 gm. was obtained for a total of 7.0 gm. of A, (84.% yield), m.p. 159°-160° C.
Quantity
51.6 mmol
Type
reactant
Reaction Step One
Quantity
129 mmol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 8.4 gm. (51.6 mmoles) of 2-chloro-5-acetylpyridine and 8.4 gm. (129 mmoles) of sodium azide in 150 ml. of ethanol and 150 ml. of water was added 75 ml. of 10% HCl over a period of 20 min. The reaction mixture was then heated to reflux for 18 hours, cooled in an ice bath and the resulting crystals filtered off to give a first crop of 6.0 gm. A second crop of 1.0 gm. was obtained for a total of 7.0 gm. of A, (84.% yield), m.p. 159°-160° C.
Quantity
51.6 mmol
Type
reactant
Reaction Step One
Quantity
129 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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